molecular formula C8H9ClN2O3 B13598423 (s)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol

Cat. No.: B13598423
M. Wt: 216.62 g/mol
InChI Key: ZUGINVLTNMIOOE-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:

Chemical Reactions Analysis

(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, while the chloro group can influence the compound’s overall reactivity and stability. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2S)-2-amino-2-(4-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-5-1-2-6(7(10)4-12)8(3-5)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1

InChI Key

ZUGINVLTNMIOOE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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